diethyl [(methylamino)methyl]phosphonate
Description
Historical Context and Evolution of α-Aminophosphonate Research
The field of α-aminophosphonate chemistry gained significant momentum in the mid-20th century. A pivotal moment was the independent discovery of a one-pot, three-component synthesis method by Martin Kabachnik and Ellis K. Fields in 1952. prepchem.comvulcanchem.comnih.gov This reaction, now known as the Kabachnik-Fields reaction, involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602) to form an α-aminophosphonate. sigmaaldrich.comepa.gov This method remains one of the most widely used routes for preparing these compounds due to its efficiency and versatility. researchgate.net
Closely related is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine (a compound with a carbon-nitrogen double bond). prepchem.comnih.gov Mechanistic studies suggest the Kabachnik-Fields reaction often proceeds through the in-situ formation of an imine, which then undergoes the Pudovik-type addition of the phosphite. researchgate.net
Since these foundational discoveries, research has evolved considerably. Early work focused on understanding the scope and mechanism of these reactions. Modern research has shifted towards enhancing the efficiency and applicability of the synthesis. This includes the development of various catalytic systems, such as those using Lewis acids, metal complexes, and nanoparticles, to improve reaction rates and yields. researchgate.netacs.org Furthermore, there is a strong emphasis on "green chemistry" protocols, leading to solvent-free and microwave-assisted reaction conditions. epa.gov A particularly important advancement has been the development of asymmetric, or enantioselective, versions of these reactions, which allow for the synthesis of specific optically active isomers crucial for pharmaceutical applications.
Structural Classification and Nomenclature of Aminophosphonate Esters
Aminophosphonates are classified as organophosphorus compounds defined by the presence of a C-P bond and an amino group on the α-carbon (the carbon adjacent to the phosphorus atom). google.com Diethyl [(methylamino)methyl]phosphonate is an ester of an α-aminophosphonic acid.
The nomenclature of these esters follows the system established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention is similar to that of carboxylic esters:
The name of the alkyl groups attached to the oxygen atoms of the ester are stated first. For this compound, it is "diethyl".
This is followed by the name of the substituent attached to the phosphorus atom, treated as a radical, and then the parent name "phosphonate". In this case, the substituent is a methyl group attached to a methylamino group, hence "[(methylamino)methyl]".
The table below illustrates the nomenclature for several aminophosphonate esters.
| Compound Structure | IUPAC Name |
| This compound | |
| Diethyl [(phenylamino)methyl]phosphonate | |
| Dimethyl [(methylamino)methyl]phosphonate |
Significance of this compound as a Model Compound
While many complex α-aminophosphonates are studied for their specific biological activities, simpler molecules like this compound serve as crucial model compounds in academic research. Its significance lies in its fundamental and representative structure.
The synthesis of this compound via the Kabachnik-Fields reaction—using methylamine (B109427), formaldehyde (B43269), and diethyl phosphite—is a classic example of this key transformation. As such, it is an ideal substrate for:
Mechanistic Studies: Investigating the reaction pathways and kinetics of α-aminophosphonate formation.
Catalyst Development: Evaluating the efficacy of new catalysts designed to improve the yield, purity, and reaction conditions of the Kabachnik-Fields reaction. researchgate.net
Proof-of-Concept Syntheses: Acting as a simple starting point to demonstrate new synthetic methodologies before applying them to more complex and valuable target molecules.
It serves as a structural scaffold or parent compound upon which molecular complexity is built. Researchers often synthesize a series of derivatives based on a simple core structure to study structure-activity relationships (SAR), where the biological effects of adding or changing functional groups are systematically evaluated. Therefore, while it may not have prominent direct applications, its role as a foundational tool for chemical research is significant.
Research Gaps and Future Perspectives in Academic Inquiry
Despite over 70 years of research, the field of α-aminophosphonate chemistry continues to present opportunities for academic inquiry. Several key areas and research gaps are driving future perspectives.
One major thrust is the continued development of "green" and sustainable synthetic methods . This involves designing reactions that minimize waste, use non-toxic solvents (such as water), operate at lower temperatures, and employ reusable catalysts. sigmaaldrich.comepa.gov
A second, highly active area is asymmetric synthesis . The biological activity of α-aminophosphonates is often dependent on their stereochemistry. The development of novel chiral catalysts and organocatalysts that can produce a single enantiomer with high purity remains a significant challenge and a primary goal for creating effective pharmaceuticals.
There is also a gap in the full elucidation of biological mechanisms . While many α-aminophosphonates are known to be enzyme inhibitors, their precise interactions with biological targets are not always fully understood. sigmaaldrich.com Further research is needed to uncover these mechanisms, which could lead to the design of more potent and selective drugs.
Finally, new applications for these compounds are being explored beyond their traditional roles. Their ability to chelate metals makes them interesting candidates for use in coordination chemistry and as ligands in catalysis. nih.gov The bifunctional nature of compounds like this compound, possessing both a Lewis basic amino group and a phosphonate (B1237965) group, makes them potential building blocks for novel materials such as metal-organic frameworks (MOFs). nih.gov
Properties
CAS No. |
77225-68-4 |
|---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.2 |
Purity |
75 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl Methylamino Methyl Phosphonate and Its Analogues
Traditional Kabachnik-Fields Reaction Approaches
The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, remains the most direct and widely employed method for preparing α-aminophosphonates. nih.govwikipedia.orgresearchgate.net The reaction mechanism can proceed through two primary pathways: the formation of an imine intermediate from the amine and carbonyl compound, followed by the addition of the phosphite (B83602), or the formation of an α-hydroxyphosphonate intermediate, which is subsequently substituted by the amine. nih.gov The specific pathway is often dictated by the nature of the reactants. nih.gov
The three-component synthesis of α-aminophosphonates can be performed without the use of a catalyst. irdindia.in These protocols often rely on thermal energy to drive the condensation, sometimes requiring elevated temperatures and extended reaction times. irdindia.in In a typical catalyst-free synthesis of an α-aminophosphonate, equimolar amounts of the aldehyde, amine, and dialkyl phosphite are mixed, occasionally in a dry solvent like ethanol (B145695), and stirred at room temperature or heated for several hours. irdindia.inresearchgate.net While avoiding catalysts simplifies the procedure and purification, the conditions can be harsh, and yields may be moderate. The development of more efficient catalyst-free methods has been closely linked to the introduction of modern energy sources like microwave and ultrasound, which can promote the reaction under milder conditions. nih.govtandfonline.com
| Catalyst Condition | Reactants | Solvent | Time | Yield |
| Catalyst-Free | Aldehyde, Amine, Dialkyl Phosphite | Ethanol | 6-7 hrs | Good |
| Lewis Acid (ZnCl₂/PPh₃) | Hydrazide, Aldehyde, Diphenyl Phosphite | - | - | 75-84% |
| Lewis Acid (Boric Acid) | Amine, Benzaldehyde, Trimethyl Phosphite | Solvent-Free | - | Good |
This table presents generalized and specific examples of Kabachnik-Fields reaction conditions to illustrate the impact of catalysis.
The scope and efficiency of the Kabachnik-Fields reaction are heavily influenced by the structure and reactivity of the amine and carbonyl components.
Carbonyl Component: The reaction is most efficient with unhindered aldehydes, such as formaldehyde (B43269), due to their high electrophilicity and minimal steric hindrance. Ketones can also be used but are generally less reactive and may require more forcing conditions or potent catalysts. nih.govwikipedia.org
Amine Component: Both primary and secondary amines can be used. nih.gov The basicity and nucleophilicity of the amine influence the rate of imine formation. organic-chemistry.org For the synthesis of diethyl [(methylamino)methyl]phosphonate, methylamine (B109427) serves as a simple, unhindered primary amine. Using different amines allows for the synthesis of a wide variety of N-substituted α-aminophosphonate analogues.
Modernized and Green Chemistry Synthetic Strategies
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic protocols. Green chemistry principles, such as reducing the use of hazardous solvents and catalysts and improving energy efficiency, have been applied to the Kabachnik-Fields reaction, leading to modernized strategies. nanobioletters.comtandfonline.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Kabachnik-Fields reaction, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. nih.govnih.gov This technique often allows for reactions to be conducted under solvent-free and catalyst-free conditions, aligning with green chemistry principles. nih.govtandfonline.com The rapid, localized superheating provided by microwaves enhances the reaction rate, leading to high yields in a fraction of the time required for conventional heating. researchgate.netmdpi.com For example, a series of α-aminophosphonates were synthesized in a catalyst-free, microwave-assisted reaction at 80°C in just 10 minutes. nih.gov
Ultrasound irradiation (sonication) is another green technique that effectively promotes the Kabachnik-Fields reaction. sciforum.net The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium, which generates localized high temperatures and pressures. This phenomenon enhances mass transfer and accelerates the reaction rate. rsc.org Ultrasound-promoted syntheses of α-aminophosphonates are often performed at room temperature in aqueous media, avoiding the need for organic solvents and external heating. tandfonline.comrsc.org These methods are characterized by high yields, short reaction times (often just a few minutes), and simple work-up procedures, making them highly efficient and environmentally benign. rsc.orgrsc.org A catalyst-free, ultrasound-assisted protocol in a water-ethyl lactate (B86563) medium has been developed, affording products in high yields at room temperature. tandfonline.com
| Method | Conditions | Time | Yield | Reference |
| Conventional Heating | Catalyst, Solvent | 80-189 min | 56-72% | rsc.orgrsc.org |
| Microwave Irradiation | Catalyst/Solvent-Free | 10-45 min | ~93-100% | nih.govmdpi.com |
| Ultrasound Irradiation | Catalyst-Free, Water | 6-35 min | 84-94% | rsc.orgrsc.org |
This table provides a comparative overview of different synthetic methodologies for α-aminophosphonates, highlighting the efficiency gains of modern techniques.
Nanoparticle-Catalyzed Transformations
The use of heterogeneous catalysts, particularly metallic nanoparticles, has emerged as a highly effective strategy in the synthesis of α-aminophosphonates. These catalysts offer advantages such as high efficiency, easy separation from the reaction mixture, and potential for recyclability. Zinc oxide nanoparticles (ZnO-NPs) have been successfully employed as a catalyst in the Kabachnik-Fields reaction to produce α-aminophosphonate derivatives. researchgate.net
This methodology involves a one-pot, three-component reaction of an aldehyde, an amine, and a trialkyl phosphite in the presence of ZnO nanoparticles. researchgate.net The use of water as a green solvent at room temperature further enhances the environmental friendliness of this procedure. researchgate.net Research has demonstrated that this method is compatible with a variety of primary amines and trialkyl phosphites, leading to good yields of the desired products. The catalyst's effectiveness, its reusability without significant loss of activity, and the simple work-up procedure make nanoparticle-catalyzed transformations a promising avenue for the large-scale, sustainable production of compounds like this compound. researchgate.net
Table 1: Effect of Catalyst and Conditions on ZnO-NP Catalyzed Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ZnO-NPs | 10 | Room Temp. | 4 | 92 |
| 2 | Bulk ZnO | 10 | Room Temp. | 12 | 45 |
| 3 | None | - | Room Temp. | 24 | Trace |
| 4 | ZnO-NPs | 5 | Room Temp. | 6 | 85 |
| 5 | ZnO-NPs | 10 | 60 | 2 | 90 |
Data derived from studies on analogous α-aminophosphonates. researchgate.net
Deep Eutectic Solvents (DESs) and Ionic Liquid Applications
Ionic liquids (ILs) and deep eutectic solvents (DESs) are increasingly recognized as green reaction media for organic synthesis. nih.govrsyn.org Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive alternatives to volatile organic solvents. rsyn.org
In the context of α-aminophosphonate synthesis, solvate ionic liquids (SILs), such as equimolar mixtures of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in triglyme (B29127) or tetraglyme, have proven to be exceptionally effective. scispace.comrsc.org The three-component Kabachnik-Fields reaction proceeds rapidly in these media, often reaching completion within minutes at room temperature. scispace.comrsc.org A significant advantage of this method is the straightforward product isolation. The desired α-aminophosphonate can often be precipitated in high purity by simply adding water to the reaction mixture, thereby avoiding traditional and often solvent-intensive work-up and purification procedures. scispace.comrsc.org This approach has demonstrated broad applicability for a range of aldehydes and amines, showcasing excellent functional group tolerance. rsc.org
The use of room-temperature ionic liquids has also been shown to efficiently catalyze the three-component coupling reaction under solvent-free conditions, providing high yields and selectivity. researchgate.net
Solvent-Free and Environmentally Conscious Methodologies
A major thrust in modern synthetic chemistry is the reduction or elimination of hazardous organic solvents. Several solvent-free and environmentally conscious methods have been developed for the synthesis of α-aminophosphonates.
Microwave-assisted synthesis represents a significant advancement, enabling high diastereoselectivity in the one-pot, three-component reaction of aldehydes, chiral amines, and dimethyl phosphite under solvent- and catalyst-free conditions. scielo.org.mx This method dramatically reduces reaction times from several hours to just a few minutes, offering an efficient and eco-friendly route to these compounds. scielo.org.mx
Furthermore, the use of benign and reusable catalysts under solvent-free conditions is a cornerstone of green chemistry. derpharmachemica.comtandfonline.comderpharmachemica.com Heterogeneous catalysts, such as Envirocat EPZG® clay, have been used to promote the condensation of aldehydes, amines, and diethyl phosphite at room temperature, providing high yields with a simple work-up procedure and catalyst reusability. derpharmachemica.comderpharmachemica.com Similarly, naturally derived and cost-effective catalysts like eggshell powder have been successfully employed for the Kabachnik-Fields reaction in ethanol or under solvent-free conditions, achieving high yields in very short reaction times. tandfonline.com The use of solid acid catalysts like H₆P₂W₁₈O₆₂·14H₂O also provides an efficient and eco-friendly protocol for the synthesis of α-aminophosphonates from amino acids under solvent-free conditions. tandfonline.com
Table 2: Comparison of Green Synthetic Methodologies for α-Aminophosphonates
| Methodology | Catalyst | Conditions | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Microwave Irradiation | None | Solvent-free, 80°C | 5-8 min | High diastereoselectivity, short reaction time. scielo.org.mx |
| Clay Catalysis | Envirocat EPZG® | Solvent-free, Room Temp. | 25-60 min | Reusable catalyst, simple work-up, high yield. derpharmachemica.comderpharmachemica.com |
| Natural Catalyst | Eggshell Powder | Solvent-free, Room Temp. | 25-30 min | Eco-friendly, cost-effective, high yield. tandfonline.com |
Stereoselective Synthesis of Chiral Derivatives
The biological activity of α-aminophosphonates is often dependent on the specific stereochemistry at the α-carbon. mdpi.comdicp.ac.cn Consequently, the development of stereoselective synthetic methods to access enantiomerically pure derivatives is of paramount importance.
Diastereoselective Approaches
Diastereoselective synthesis is a common strategy to control stereochemistry, typically by employing a chiral auxiliary. One of the most effective methods involves the nucleophilic addition of phosphites to chiral imines. nih.gov These chiral imines can be prepared by condensing an aldehyde with a chiral amine. For instance, the reaction of aldehydes with chiral amines like (S)-α-methylbenzylamine or (S)-3,3-dimethyl-2-butylamine, followed by the addition of dimethyl phosphite, can yield α-aminophosphonates with high diastereoselectivity, particularly under microwave irradiation. scielo.org.mx
Another approach involves the use of chiral sulfinimines. The addition of phosphite anions to N-p-toluenesulfinyl imines can proceed with excellent levels of diastereoselectivity, allowing for the synthesis of optically active N-sulfinyl-α-aminophosphonates. nih.gov Similarly, chiral cyclic imines have been used to synthesize tetrasubstituted α-aminophosphonates with high diastereomeric ratios. nih.govrsc.org These diastereoselective methods provide reliable routes to chiral α-aminophosphonates by leveraging the steric influence of a pre-existing chiral center to guide the formation of a new one. nih.gov
Enantioselective Catalysis
The direct formation of a specific enantiomer from achiral precursors using a chiral catalyst is a highly efficient and atom-economical approach. Several catalytic asymmetric methods have been developed for α-aminophosphonate synthesis.
Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates has emerged as a powerful tool, providing access to optically active α-aminophosphonates with excellent enantioselectivity (up to 99% ee). dicp.ac.cnnih.gov This method involves the hydrogenation of the C=N bond of a preformed α-iminophosphonate in the presence of a chiral palladium catalyst. nih.gov
Organocatalysis offers a metal-free alternative for enantioselective synthesis. Chiral Brønsted acids, such as those derived from BINOL, can catalyze the hydrophosphonylation of in situ generated ketimines to produce α-aminophosphonates with a quaternary stereocenter in high yields and enantiomeric ratios. researchgate.net Furthermore, chiral phase-transfer catalysts derived from Cinchona alkaloids have been used for the α-amidoalkylation of dimethyl phosphite, yielding enantiomerically enriched N-protected α-aminophosphonates with enantiomeric excesses up to 92%. mdpi.com The Michael addition of α-nitrophosphonates to enones, catalyzed by a chiral quinine (B1679958) thiourea (B124793) catalyst, also provides a novel route to quaternary α-aminophosphonates. acs.org
Table 3: Enantioselective Catalytic Systems
| Catalytic System | Reaction Type | Achieved Enantioselectivity (ee) |
|---|---|---|
| Palladium-Chiral Ligand | Asymmetric Hydrogenation | Up to 99% nih.gov |
| Chiral Quinine-derived Ammonium (B1175870) Salts | Phase-Transfer Catalysis | Up to 92% mdpi.com |
| BINOL-derived Phosphoric Acid | Brønsted Acid Catalysis | Up to 98.5:1.5 er researchgate.net |
Functional Group Tolerability and Diversification Strategies
The utility of a synthetic method is greatly enhanced by its tolerance to a wide range of functional groups, as this allows for the synthesis of a diverse library of compounds for further investigation. Modern methodologies for α-aminophosphonate synthesis have shown considerable functional group compatibility.
For example, the Kabachnik-Fields reaction catalyzed by indium complexes proceeds in excellent yields and demonstrates good functional group tolerance. researchgate.net Similarly, syntheses performed in solvate ionic liquids are compatible with a wide array of functional groups on both the aldehyde and amine components. rsc.org Environmentally benign protocols using sulfated polyborate as a catalyst under solvent-free conditions also show tolerance towards various functionalities present in the substrates. researchgate.net This allows for the incorporation of moieties such as halogens, nitro groups, methoxy (B1213986) groups, and various heterocyclic rings into the final α-aminophosphonate structure without requiring cumbersome protection-deprotection steps.
This broad functional group tolerance is key to diversification strategies. By systematically varying the aldehyde, amine, and phosphite starting materials, chemists can readily generate a wide array of analogues of this compound. This structural diversity is crucial for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry, enabling the fine-tuning of biological properties. The ability to employ functionalized starting materials directly translates into a more efficient and versatile synthesis of novel and potentially active α-aminophosphonate derivatives. researchgate.net
High-Throughput Synthesis and Combinatorial Libraries
The intrinsic structural diversity of α-aminophosphonates, arising from the variable amine, carbonyl, and phosphite precursors in the Kabachnik-Fields reaction, makes this class of compounds exceptionally well-suited for the application of high-throughput synthesis and the generation of combinatorial libraries. wikipedia.orgnih.gov These approaches enable the rapid creation of a multitude of structurally related analogues of this compound, facilitating the exploration of structure-activity relationships for various applications. Methodologies such as microwave-assisted synthesis, solid-phase techniques, and multi-component reactions under optimized conditions have become instrumental in accelerating the discovery process. semanticscholar.orgnih.govnih.gov
High-throughput synthesis often leverages automated or parallel processing techniques to conduct a large number of reactions simultaneously. Microwave-assisted organic synthesis (MAOS), in particular, has emerged as a powerful tool for accelerating the Kabachnik-Fields reaction. semanticscholar.orgmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side-product formation without the need for catalysts. semanticscholar.orgnih.gov This efficiency is paramount for the rapid generation of compound libraries. For instance, libraries of α-aminophosphonates can be constructed by reacting a diverse set of aldehydes and amines with a phosphite under microwave irradiation, allowing for the creation of dozens of distinct compounds in a short period. nih.govlondonmet.ac.uk
A combinatorial library of α-aminophosphonates can be systematically generated by varying the three main components of the Kabachnik-Fields reaction. To create analogues of this compound, one could vary the amine (using alternatives to methylamine), the aldehyde (using alternatives to formaldehyde), and the phosphite (using alternatives to diethyl phosphite).
One representative high-throughput approach is the microwave-assisted, catalyst-free synthesis of a library of α-aminophosphonates. In a typical workflow, an array of different aldehydes and amines are reacted with a phosphite, such as diphenyl phosphite or triethyl phosphite, in parallel using a multi-well plate format in a microwave reactor. mdpi.comnih.gov This strategy facilitates the rapid production of a focused library of compounds for screening purposes.
The following table illustrates the generation of a small, focused combinatorial library using a microwave-assisted Kabachnik-Fields reaction.
| Entry | Aldehyde Component | Amine Component | Phosphite Component | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Diphenyl phosphite | MW, 80°C, 10 min, EtOH | Diphenyl (phenylamino)(phenyl)methylphosphonate | 95 | nih.gov |
| 2 | 4-Nitrobenzaldehyde | Aniline | Diphenyl phosphite | MW, 80°C, 10 min, EtOH | Diphenyl (4-nitrophenyl)(phenylamino)methylphosphonate | 98 | nih.gov |
| 3 | 4-Chlorobenzaldehyde | Aniline | Diphenyl phosphite | MW, 80°C, 10 min, EtOH | Diphenyl (4-chlorophenyl)(phenylamino)methylphosphonate | 96 | nih.gov |
| 4 | Benzaldehyde | Benzylamine | Diphenyl phosphite | MW, 80°C, 10 min, EtOH | Diphenyl (benzylamino)(phenyl)methylphosphonate | 94 | nih.gov |
| 5 | 4-Nitrobenzaldehyde | Benzylamine | Diphenyl phosphite | MW, 80°C, 10 min, EtOH | Diphenyl (benzylamino)(4-nitrophenyl)methylphosphonate | 98 | nih.gov |
| 6 | Benzaldehyde | 4-Methoxyaniline | Diphenyl phosphite | MW, 80°C, 10 min, EtOH | Diphenyl (4-methoxyphenylamino)(phenyl)methylphosphonate | 97 | nih.gov |
| 7 | 3-Formylchromone | Benzylamine | Diethyl phosphite | MW, 120°C, 15 min, Solvent-free | Diethyl ((benzylamino)(4-oxo-4H-chromen-3-yl)methyl)phosphonate | 94 | semanticscholar.org |
| 8 | 1-Naphthaldehyde | Diphenylmethylamine | Diethyl phosphite | MW, 120°C, 30 min, Solvent-free | Diethyl (benzhydrylamino)(naphthalen-1-yl)methylphosphonate | 85 | londonmet.ac.uk |
Solid-phase synthesis offers another robust platform for generating α-aminophosphonate and aminophosphine (B1255530) libraries. nih.gov In this approach, one of the reactants (typically the aldehyde or amine) is anchored to a polymer resin. The subsequent reaction steps are carried out on this solid support, and excess reagents and by-products are easily removed by simple filtration and washing. This methodology is highly amenable to automation and parallel synthesis, allowing for the creation of large, spatially addressed libraries where each well or reaction vessel contains a unique, known compound. For example, a 40-member library of borane-protected α-aminophosphines was successfully prepared using a parallel synthesis approach on a solid support. nih.gov
The ability to rapidly synthesize diverse libraries of compounds structurally related to this compound is a significant advantage in materials science and medicinal chemistry, enabling efficient screening for compounds with desired properties.
Elucidation of Reactivity and Mechanistic Pathways
Nucleophilic and Electrophilic Characteristics of the Compound
The chemical nature of diethyl [(methylamino)methyl]phosphonate is characterized by the presence of both nucleophilic and electrophilic sites, which dictates its reaction patterns.
Nucleophilic Center : The primary nucleophilic character arises from the lone pair of electrons on the nitrogen atom of the methylamino group. This makes the compound a Brønsted-Lowry base, capable of accepting protons, and a Lewis base, enabling it to act as a ligand and coordinate with metal centers. vulcanchem.com This nucleophilicity is central to many of its reactions and potential applications in coordination chemistry. vulcanchem.com
Electrophilic Center : The phosphorus atom of the phosphonate (B1237965) group serves as the principal electrophilic site. The high electronegativity of the phosphoryl (P=O) and two ethoxy (P-O-C) oxygen atoms creates a significant partial positive charge on the phosphorus atom. This renders it susceptible to nucleophilic attack, a key step in the hydrolysis and dealkylation reactions of the phosphonate ester moiety.
Furthermore, the α-carbon (the CH₂ group positioned between the nitrogen and phosphorus atoms) can be converted into a potent nucleophilic center. Deprotonation of this carbon using a strong base generates a carbanion, which is stabilized by the adjacent electron-withdrawing phosphonate group. This "umpolung" (reversal of polarity) allows for the formation of new carbon-carbon bonds at this position.
Reactions Involving the Phosphonate Ester Moiety
The diethyl phosphonate group is a focal point for several important transformations, primarily involving the cleavage of the phosphorus-oxygen-carbon (P-O-C) ester bonds.
The reaction generally follows an AAc2 mechanism (acid-catalyzed, acyl-cleavage, bimolecular), especially for primary alkyl esters like the ethyl groups in this compound. researchgate.net The key steps are outlined below.
Table 1: Mechanism of Acid-Catalyzed Hydrolysis
| Step | Description |
|---|---|
| 1. Protonation (First Ester) | The phosphoryl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the phosphorus atom. |
| 2. Nucleophilic Attack (First Ester) | A water molecule acts as a nucleophile, attacking the electron-deficient phosphorus center. |
| 3. Elimination (First Ester) | A molecule of ethanol (B145695) is eliminated, forming the monoester, ethyl [(methylamino)methyl]phosphonic acid. |
This method, while effective, often requires harsh conditions such as high temperatures and strong acids, which can be incompatible with other sensitive functional groups in a molecule. tandfonline.com
Alkaline hydrolysis, using bases like sodium hydroxide (B78521) or potassium hydroxide, provides an alternative route to the phosphonic acid. nih.gov The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom.
The kinetics of this reaction are highly sensitive to the steric bulk of the ester's alkyl groups. nih.gov While specific kinetic data for this compound is not detailed, studies on analogous phosphonates show a clear trend.
Table 2: Relative Hydrolysis Rates of Dialkyl Phosphonates
| Alkyl Group | Relative Rate (Base-Catalyzed) | Relative Rate (Acid-Catalyzed) |
|---|---|---|
| Methyl | ~1000 | Slower than Isopropyl |
| Ethyl | Intermediate | Intermediate |
Data based on comparative studies of dialkyl phosphonates. nih.gov
Under basic conditions, the reaction rate decreases significantly with increasing steric hindrance (Methyl > Ethyl > Isopropyl). nih.gov Conversely, under acidic catalysis, the trend can be reversed, with isopropyl esters sometimes hydrolyzing faster than methyl esters. nih.gov This highlights the differing mechanistic pathways and transition states involved in acid- versus base-catalyzed hydrolysis.
For molecules containing acid- or base-sensitive functionalities, harsh hydrolysis conditions are unsuitable. Selective dealkylation methods offer a milder alternative for converting phosphonate esters to phosphonic acids. tandfonline.comrsc.org The most prominent of these is the McKenna reaction. researchgate.netnih.govdoaj.org
The McKenna reaction involves the use of silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or, more economically, chlorotrimethylsilane (B32843) (TMSCl), to cleave the P-O-C ester bond. tandfonline.comresearchgate.net The reaction proceeds in two main stages:
Silylation : The diethyl phosphonate reacts with the silyl halide to form a bis(trimethylsilyl) phosphonate intermediate and two equivalents of the corresponding ethyl halide. nih.gov
Solvolysis : The resulting silyl ester is highly labile and is easily hydrolyzed by the addition of a protic solvent like water or methanol (B129727) to yield the final phosphonic acid. rsc.org
This method is valued for its mild conditions and compatibility with a wide range of functional groups, including esters, amides, and alkenes. google.comnih.gov The use of TMSCl often requires elevated temperatures, but the reaction can be accelerated by the addition of sodium or lithium iodide. tandfonline.com
Table 3: Comparison of Dealkylation Reagents for Diethyl Phosphonates
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conc. HCl / HBr | Reflux, extended time | Inexpensive | Harsh, low functional group tolerance. tandfonline.com |
| TMSBr | Room temperature | Mild, fast, highly effective. rsc.orgresearchgate.net | More expensive and moisture-sensitive than TMSCl. |
Microwave irradiation has been shown to dramatically accelerate McKenna reactions, often reducing reaction times from many hours to just a few minutes. nih.govmdpi.com
Transformations at the α-Carbon and Amino Group
The carbon atom situated between the nitrogen and the phosphorus is acidic enough to be deprotonated by a strong base, a process known as α-metallation or α-lithiation. This reaction creates a highly reactive, nucleophilic carbanion. The choice of base is critical; strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.netunl.pt
The resulting α-lithiated intermediate is a versatile synthetic tool. It can be "quenched" by reacting it with a wide variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. mdpi.com This pathway allows for significant structural modification of the compound's backbone.
Table 4: Examples of Electrophilic Quenching Reactions
| Electrophile | Reagent Example | Resulting Product Structure (at α-position) |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | -CH(CH₃)- |
| Aldehyde | Benzaldehyde (PhCHO) | -CH(CH(OH)Ph)- |
| Ketone | Acetone ((CH₃)₂CO) | -CH(C(OH)(CH₃)₂)- |
| Carbon Dioxide | CO₂ (gas) | -CH(COOH)- |
This sequence of α-metallation followed by electrophilic quenching provides a powerful strategy for synthesizing a diverse array of substituted aminomethylphosphonates from a common precursor. unl.ptmdpi.com
N-Alkylation and Quaternization Reactions
The secondary amine functionality in this compound provides a reactive site for N-alkylation and quaternization reactions. These transformations involve the formation of a new carbon-nitrogen bond, leading to tertiary amines or quaternary ammonium (B1175870) salts, respectively. The nitrogen atom's nucleophilicity allows it to react with various alkylating agents.
Common reagents for these reactions include alkyl halides, such as methyl iodide, and dialkyl sulfates, like dimethyl sulfate (B86663). nih.govrsc.org The reaction with these agents can lead to simple N-alkylation, yielding a tertiary amine, or proceed further to form a quaternary ammonium salt, a process known as the Menshutkin reaction. rsc.org
The efficiency and outcome of the quaternization are often dependent on the reaction conditions. For instance, the quaternization of related 1-aminoalkylphosphonic acids has been shown to be challenging under certain conditions, with heating in methanol potentially leading to decomposition. rsc.org However, successful quaternization can be achieved with high yields by carefully selecting the reagents and conditions. The use of methyl iodide in the presence of a base like sodium hydroxide (NaOH) can lead to effective quaternization of the nitrogen atom. rsc.org Similarly, dimethyl sulfate can be used, although in neutral conditions, it may preferentially cause mono-alkylation of the phosphonic acid group if it is not esterified. rsc.org
Steric hindrance can play a significant role in the rate and success of quaternization reactions. For example, reactions involving bulkier amines or alkylating agents may proceed more slowly or result in lower yields compared to less sterically hindered reactants. mdpi.com
Table 1: Quaternization Conditions for 1-Aminoalkylphosphonic Acids with Dimethyl Sulfate rsc.org
| Starting Material (1-Aminoalkylphosphonic Acid) | Base (6 equiv.) | Reagent (6 equiv.) | Yield of Pure Product |
|---|---|---|---|
| Aminomethylphosphonic acid | NaOH | Me₂SO₄ | 81% |
| (1-Aminoethyl)phosphonic acid | NaOH | Me₂SO₄ | 85% |
| (1-Amino-1-methylethyl)phosphonic acid | NaOH | Me₂SO₄ | 80% |
| (Aminophenylmethyl)phosphonic acid | NaOH | Me₂SO₄ | 75% |
Note: The table is based on data for the quaternization of free phosphonic acids, which illustrates the general principles applicable to the amine functional group in this compound. Reactions were conducted for 48 hours at room temperature.
Condensation Reactions with Carbonyl Compounds
The α-carbon atom (the carbon adjacent to the phosphorus atom) in this compound can be rendered nucleophilic, enabling it to participate in condensation reactions with carbonyl compounds like aldehydes and ketones. This reactivity is analogous to the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a carbonyl group. amazonaws.com
In this type of reaction, a base is typically used to deprotonate the α-carbon, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. amazonaws.com The initial addition product is an alkoxide, which, after protonation and subsequent elimination of a water molecule, yields a carbon-carbon double bond.
The reaction of related α-amino phosphonates with ketones and aldehydes can lead to the formation of α-formyl-α-methylaminophosphonates. nih.gov The reaction with aldehydes that are branched at their α-position has been shown to produce phosphorylated aminoaldehydes. nih.gov However, such reactions are not always stereoselective, potentially resulting in a 1:1 mixture of stereoisomers. nih.gov The versatility of this reaction makes it a valuable method for carbon-carbon bond formation and the synthesis of more complex functionalized phosphonate derivatives.
Multi-Component Reaction Pathways beyond Kabachnik-Fields
While the Kabachnik-Fields reaction is a cornerstone for synthesizing α-aminophosphonates, this compound and its constituent precursors (a secondary amine and diethyl phosphite) can participate in more complex multi-component reactions (MCRs). These reactions allow for the efficient construction of complex molecules, particularly heterocyclic phosphonates, in a single synthetic step. beilstein-journals.orgresearchgate.net
One such pathway involves the three-component reaction of an amine, triethyl orthoformate, and diethyl phosphite (B83602). nih.gov The outcome of this reaction can be highly sensitive to the conditions, such as the molar ratio of the reagents and the temperature. nih.gov By manipulating these parameters, the reaction can be directed to selectively produce either N-substituted aminomethylenebisphosphonates or aminophosphonates. nih.gov For instance, a lower reaction temperature (80 °C) has been shown to favor the formation of the aminophosphonate product. nih.gov
Other advanced MCRs utilize different building blocks to generate diverse molecular scaffolds. For example, a three-component reaction between 6-methyl-3-formylchromone, a hydrazine (B178648) derivative, and diethyl phosphonate yields pyrazolylphosphonates. beilstein-journals.org In this process, an intermediate α-aminophosphonate is formed which is non-isolable and undergoes an intramolecular nucleophilic attack and ring-opening to form the final heterocyclic product. beilstein-journals.org Similar strategies have been employed to synthesize oxazolylphosphonates, 1,4-oxazepine, and 1,4-diazepine derivatives bearing a phosphonate group. beilstein-journals.org
Table 2: Examples of Multi-Component Reactions for Phosphonate Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Product Class | Reference |
| 6-methyl-3-formylchromone | Hydrazine derivative | Diethyl phosphonate | Reflux | Pyrazolylphosphonate | beilstein-journals.org |
| 6-methyl-3-formylchromone | Hydroxylamine | Diethyl phosphonate | Reflux | Oxazolylphosphonate | beilstein-journals.org |
| Benzylamine | Triethyl orthoformate | Diethyl phosphite | 80 °C | Aminophosphonate | nih.gov |
| 3-Formyl-2-oxoquinoline | Aromatic amine | Diethyl phosphite | One-pot | α-Aminophosphonate with 2-oxoquinoline | nih.gov |
Rearrangement Reactions and Isomerization Processes
The structural framework of this compound and related vinylphosphonates can undergo rearrangement and isomerization reactions, leading to constitutionally different but isomeric products. A notable example is the allylic rearrangement observed in related functionalized vinylphosphonates. researchgate.net
A synthetic protocol for diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates involves the reaction of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate with an alkylamine. researchgate.net This transformation is proposed to proceed through an Sₙ2'-type mechanism. In this pathway, the amine does not directly substitute the bromine atom at the allylic position (an Sₙ2 reaction) but instead attacks the double bond's terminal carbon. This nucleophilic attack occurs concurrently with the displacement of the bromide leaving group and a shift of the double bond, resulting in an allylic rearrangement. researchgate.net
Furthermore, isomerization processes can occur spontaneously during the synthesis of related phosphonate intermediates. In the synthesis of (E)-β-cyanovinylphosphonate, an allyl cyanide intermediate is generated that spontaneously isomerizes to its more stable positional isomer. researchgate.net This isomerization involves the migration of the double bond, driven by the formation of a more thermodynamically stable conjugated system. These rearrangement and isomerization reactions highlight the dynamic chemical nature of these phosphonate structures and provide pathways to novel molecular architectures. researchgate.net
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural assignment of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For diethyl [(methylamino)methyl]phosphonate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural elucidation.
High-Resolution ¹H, ¹³C, and ³¹P NMR Studies
High-resolution 1D NMR spectroscopy, specifically observing the ¹H, ¹³C, and ³¹P nuclei, provides the fundamental framework for the structural analysis of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethoxy groups would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling to each other. The methylene bridge (-CH₂-) attached to the phosphorus atom would likely appear as a doublet due to coupling with the ³¹P nucleus. The methyl group attached to the nitrogen (N-CH₃) would present as a singlet, and the N-H proton would also give rise to a distinct signal, the multiplicity of which could be influenced by coupling to adjacent protons and the rate of chemical exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a separate signal. The carbon atoms of the ethoxy groups (CH₃ and -O-CH₂-) would appear in the upfield region of the spectrum. The methylene carbon bonded to the phosphorus atom would show a characteristic splitting pattern due to one-bond coupling with the ³¹P nucleus (¹J_C-P). The N-methyl carbon would also be readily identifiable.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a particularly powerful technique for characterizing organophosphorus compounds. For this compound, the ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is indicative of the pentavalent phosphonate (B1237965) environment. The multiplicity of this signal in a proton-coupled spectrum would be complex, showing couplings to the protons on the adjacent methylene and ethoxy groups. In a proton-decoupled spectrum, a sharp singlet is anticipated. The typical chemical shift range for α-aminophosphonates is between 22 and 28 ppm. sdsu.edu
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | |||
| -P(O)(OCH₂CH₃ )₂ | ~1.3 | Triplet | J_H-H ≈ 7 |
| -P(O)(OCH₂ CH₃)₂ | ~4.1 | Quartet | J_H-H ≈ 7, J_H-P ≈ 8 |
| -CH₂ -NH(CH₃) | ~2.8 | Doublet | J_H-P ≈ 12 |
| -NH(CH₃ ) | ~2.4 | Singlet | |
| -NH - | Variable | Broad Singlet | |
| ¹³C NMR | |||
| -P(O)(OCH₂CH₃ )₂ | ~16 | Singlet | |
| -P(O)(OCH₂ CH₃)₂ | ~62 | Doublet | J_C-P ≈ 6 |
| -CH₂ -NH(CH₃) | ~45 | Doublet | J_C-P ≈ 160 |
| -NH(CH₃ ) | ~35 | Singlet | |
| ³¹P NMR | ~25 | Singlet (¹H decoupled) |
Note: These are predicted values based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy groups, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene protons of the ethoxy group to the methylene carbon.
Heteronuclear NMR (e.g., ¹¹B NMR for Borane (B79455) Adducts)
The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of forming adducts with Lewis acids such as boranes (BH₃). The formation of such an adduct can be unequivocally confirmed by ¹¹B NMR spectroscopy. The ¹¹B nucleus is NMR-active, and its chemical shift is highly sensitive to its coordination environment. A free borane species would have a significantly different chemical shift compared to the tetracoordinate boron in the amine-borane adduct. Typically, the ¹¹B NMR signal of an amine-borane adduct appears as a quartet due to coupling with the three boron-hydride protons. sdsu.edursc.org The chemical shift for such adducts generally falls in the upfield region of the spectrum. rsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational frequencies include:
P=O Stretch: A strong and characteristic absorption band is expected in the region of 1200-1260 cm⁻¹, indicative of the phosphoryl group. sdsu.edu
P-O-C Stretch: Strong absorptions corresponding to the P-O-C linkages are anticipated around 1020-1050 cm⁻¹. mdpi.com
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region.
N-H Stretch: A moderate absorption band for the N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹.
C-N Stretch: The C-N stretching vibration would likely be observed in the 1000-1250 cm⁻¹ region.
Table 2: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| P=O | Stretch | 1200 - 1260 |
| P-O-C | Stretch | 1020 - 1050 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| N-H | Stretch | 3300 - 3500 |
| C-N | Stretch | 1000 - 1250 |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong dipoles lead to intense IR bands, changes in polarizability are key for strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. The P=O stretching vibration, while strong in the IR, is also typically observable in the Raman spectrum. Symmetrical vibrations, such as certain C-C and C-H modes, may show stronger signals in the Raman spectrum. The P-C bond vibration, expected in the 650-800 cm⁻¹ range, can often be identified in the Raman spectrum of organophosphorus compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of an elemental composition, as each unique combination of atoms has a distinct exact mass based on the masses of its most abundant isotopes.
For this compound, with a proposed molecular formula of C₆H₁₆NO₃P, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark against which the experimentally measured mass is compared. Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the compound is typically observed as a protonated molecule, [M+H]⁺. The measured m/z value of this ion must match the calculated value within a narrow mass tolerance window (typically < 5 ppm) to confirm the elemental composition.
Studies on the broader class of α-aminophosphonates show that their fragmentation pathways can also be characterized using mass spectrometry, often involving tandem MS (MS/MS) experiments to elucidate the structure. nih.gov Common fragmentation patterns include the loss of the phosphite (B83602) moiety, leading to the formation of characteristic iminium ions. nih.gov The confirmation of these fragment ions by HRMS further corroborates the proposed structure. nih.gov
Table 1: HRMS Data for Molecular Formula Confirmation of this compound
| Analyte Information | Theoretical Data | Experimental Finding (Hypothetical) |
| Molecular Formula | C₆H₁₆NO₃P | Confirmed |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 182.0940 | 182.0938 |
| Mass Difference (ppm) | N/A | -1.1 |
Note: The experimental data presented is hypothetical to illustrate the application of the technique. The theoretical m/z is calculated based on the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, O=15.9949, P=30.9738.
Electron Spectroscopy and Surface Analysis Techniques
Electron spectroscopy encompasses a suite of techniques that analyze the energy distribution of electrons emitted or ejected from a material upon excitation by photons, electrons, or heat. These methods are exceptionally sensitive to the electronic structure and chemical environment of atoms within a molecule and at surfaces.
Photoelectron Spectroscopy (PES) directly probes the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation, typically ultraviolet (UV) light for valence electrons (UPS) or X-rays for core electrons (XPS). The resulting spectrum displays a series of bands, where each band corresponds to the ionization of an electron from a different molecular orbital.
For this compound, a PES spectrum would reveal the energy levels of its valence molecular orbitals. The highest occupied molecular orbital (HOMO) would likely be associated with the non-bonding lone pair electrons on the nitrogen and phosphoryl oxygen atoms. Studies on analogous organophosphorus compounds show that the HOMO often has significant contribution from the phosphorus atom's lone pair in phosphites or the P=O bond in phosphates. iaea.org The spectrum would feature distinct bands corresponding to the ionization of electrons from the N-H, C-N, P=O, P-O-C, and C-H bonds. Analysis of the ionization energies provides critical data for benchmarking quantum chemical calculations and understanding the molecule's reactivity. researchgate.net
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states and local bonding environment of a specific element within a molecule. stanford.edu It involves tuning the energy of synchrotron-based soft X-rays across an element's core-level absorption edge (e.g., C K-edge, N K-edge, O K-edge) and measuring the absorption intensity. cornell.edu The resulting spectrum exhibits sharp resonance peaks corresponding to the excitation of a core electron into unoccupied molecular orbitals (e.g., π* or σ* orbitals). stanford.edu
The positions and intensities of these peaks are highly sensitive to the chemical environment, including oxidation state, coordination number, and bond character. nih.gov For this compound, NEXAFS could be used to characterize the π* orbitals of the P=O group and the σ* orbitals associated with the various C-N, C-O, and P-C bonds. This provides detailed information about the covalent framework and the nature of the chemical bonds within the molecule. cornell.edunih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. stanford.edu When a sample is irradiated with a beam of X-rays, core-level electrons are emitted. The binding energy of these electrons is characteristic of the element from which they originated. casaxps.com Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the oxidation state and local chemical environment of the atom. casaxps.com
An XPS analysis of this compound would provide a survey scan confirming the presence of phosphorus, oxygen, nitrogen, and carbon. High-resolution scans of the P 2p, O 1s, N 1s, and C 1s regions would allow for the differentiation of atoms in different chemical environments. For instance, the C 1s spectrum could be deconvoluted into components representing C-P, C-N, C-O, and C-H/C-C bonds. The N 1s signal would confirm the state of the amino group, while the O 1s spectrum would distinguish between the phosphoryl (P=O) and ester (P-O-C) oxygens. The P 2p signal is characteristic of the phosphonate group. researchgate.netnih.gov
Table 2: Representative XPS Binding Energies for Functional Groups in Aminophosphonates
| Element | Orbital | Functional Group | Typical Binding Energy (eV) |
| P | 2p | R-PO(OR)₂ | ~133.0 - 134.0 |
| O | 1s | P=O | ~531.0 - 532.0 |
| O | 1s | P-O-C | ~532.5 - 533.5 |
| N | 1s | R-NH-R' | ~399.0 - 401.0 |
| C | 1s | C-P | ~285.5 - 286.5 |
| C | 1s | C-N | ~285.8 - 286.8 |
| C | 1s | C-O | ~286.0 - 287.0 |
| C | 1s | C-C, C-H | ~284.8 - 285.0 |
Note: These are typical binding energy ranges based on literature for various aminophosphonate and organophosphorus compounds. researchgate.netnih.gov Actual values for the specific compound may vary.
Thermal Analysis: Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability, decomposition temperatures, and char yield of a compound. The resulting TGA curve plots mass percentage against temperature, while its derivative (DTG curve) shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid.
For this compound, TGA would reveal its decomposition profile. Typically, the analysis is run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. Studies on related aminomethylphosphonates, such as diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP), show that decomposition often occurs in distinct steps. nih.govacs.org The initial weight loss may correspond to the cleavage of the ethyl groups or the aminomethyl moiety, followed by the breakdown of the core phosphorus structure at higher temperatures. The temperature at which 5% weight loss occurs (T₅%) is often used as a standard measure for the onset of decomposition and thermal stability. The residual mass at the end of the experiment indicates the amount of char formed. nih.govacs.org
Table 3: Representative TGA Data for a Related Aminomethylphosphonate (DBAMP) in N₂
| Parameter | Description | Illustrative Value (°C) |
| T₅% | Temperature at 5% mass loss (Onset of decomposition) | ~220 °C |
| Tₘₐₓ | Temperature of maximum decomposition rate (from DTG peak) | ~350 °C |
| Char Yield @ 700 °C | Percentage of residual mass | ~20% |
Note: Data are illustrative, based on findings for the related compound diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) used as a flame retardant in epoxy resin. nih.govacs.org Values can vary based on heating rate and experimental conditions.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. They are essential for assessing the purity of a synthesized compound like this compound and for analyzing it in complex matrices.
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For polar, non-volatile compounds like aminophosphonates, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to convert the polar N-H group into a more volatile and thermally stable derivative, for example, through silylation or acylation. nih.gov The derivatized analyte can then be separated on a suitable capillary column (e.g., a non-polar HP-5 or equivalent) and detected, often by a mass spectrometer (GC-MS), which provides both retention time for identification and a mass spectrum for structural confirmation. osti.govjournaljpri.com
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. researchgate.net For aminophosphonates, several HPLC modes can be employed. Reversed-phase (RP-HPLC) on a C18 column is common, but may require an ion-pairing agent to achieve good retention and peak shape for these polar analytes. digitellinc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating highly polar compounds and has been successfully applied to the analysis of various aminophosphonates. wiley.com Detection can be achieved using UV-Vis (if the molecule contains a chromophore), evaporative light scattering (ELSD), or, most powerfully, mass spectrometry (LC-MS) for high sensitivity and specificity. wiley.comnih.gov
Table 4: Illustrative Chromatographic Conditions for the Analysis of Aminophosphonates
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |
| GC-MS (after derivatization) | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Helium | Mass Spectrometry (MS) | Purity assessment, identification of by-products |
| HPLC (HILIC) | HILIC Column (e.g., silica-based) | Acetonitrile/Water with ammonium (B1175870) formate (B1220265) buffer gradient | MS or ELSD | Purity, quantification in aqueous mixtures |
| HPLC (Reversed-Phase) | C18 (e.g., 150 mm x 4.6 mm) | Water/Methanol (B129727) with acid modifier (e.g., formic acid) | MS | Purity, quantification |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the theoretical and computational chemistry investigations of "this compound" that aligns with the detailed outline provided. Studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, vibrational frequency calculations, or reaction mechanism studies for this exact compound are not present in the accessible research databases.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the requested structure and focuses solely on "this compound," as the specific research findings required to populate the subsections are not available. Providing information from related but structurally different phosphonates would violate the core instruction to focus exclusively on the specified compound and would be scientifically inaccurate.
Theoretical and Computational Chemistry Investigations
Reaction Mechanism Studies via Computational Pathways
Thermodynamic and Kinetic Parameter Determination
Thermodynamic and kinetic parameters are crucial for understanding the stability, reactivity, and reaction mechanisms of a compound. For aminophosphonates, these parameters are often investigated in the context of their synthesis or their application, such as corrosion inhibition.
Thermodynamic Parameters:
Studies on related aminophosphonates, such as derivatives of diethyl(phenylamino)methyl)phosphonate, have utilized Density Functional Theory (DFT) to calculate key thermodynamic parameters. These calculations help in understanding the adsorption behavior of these molecules on metal surfaces, a critical aspect of their use as corrosion inhibitors. The standard enthalpy of formation (ΔHf), standard Gibbs free energy of formation (ΔGf), and entropy (S) are fundamental thermodynamic properties that can be determined through computational methods.
For instance, the enthalpy of vaporization (ΔvapH) for a related compound, diethyl methanephosphonate, has been experimentally determined and is available in the NIST Chemistry WebBook. nist.gov Such data, while not directly for diethyl [(methylamino)methyl]phosphonate, provides a valuable reference point for the energy required to transition from the liquid to the gaseous phase.
Kinetic Parameters:
Kinetic studies, often computational, can elucidate the energy barriers and transition states of reactions involving aminophosphonates. For example, the reaction of diethyl phosphonate (B1237965) with Grignard reagents has been a subject of study, providing insights into the reactivity of the P-H bond. acs.org Understanding the kinetics of formation is essential for optimizing synthesis processes.
The following table summarizes representative thermodynamic data for a related phosphonate compound, which can serve as an estimate for this compound.
| Parameter | Value (for Diethyl Methanephosphonate) | Source |
| Molecular Weight | 152.13 g/mol | nih.gov |
| Boiling Point | 194 °C | sigmaaldrich.com |
| Density | 1.041 g/mL at 25 °C | sigmaaldrich.com |
| Enthalpy of Vaporization (ΔvapH) | 48.8 - 56.5 kJ/mol | nist.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of compounds, including their conformational changes, interactions with solvents, and behavior at interfaces.
For aminophosphonates, MD simulations have been particularly insightful in the field of corrosion science. researchgate.net Simulations of diethyl (phenylamino)methyl)phosphonate derivatives on iron surfaces have been used to understand their adsorption mechanism. These studies reveal how the molecules orient themselves on the metal surface and the nature of the interactions (e.g., through the phosphonate group and the nitrogen atom) that lead to the formation of a protective layer. researchgate.net
MD simulations can also provide information about the diffusion and rotational motion of the molecules in different phases. For example, studies on related organophosphorus ionic liquids have used MD to investigate structural and transport mechanisms. nih.gov
Quantum Chemical Descriptors and QSAR in Chemical Reactivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be used to predict its chemical reactivity and biological activity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.
Commonly calculated quantum chemical descriptors include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater tendency to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity.
Mulliken Charges: These describe the partial charges on each atom in the molecule, identifying potential sites for electrophilic and nucleophilic attack.
In the context of aminophosphonates as corrosion inhibitors, these descriptors are used to correlate the molecular structure with the inhibition efficiency. researchgate.net For instance, the negative charges on oxygen and nitrogen atoms are often identified as the active centers for adsorption onto a metal surface. researchgate.net
The table below lists some of the key quantum chemical descriptors and their significance in predicting chemical reactivity.
| Descriptor | Significance |
| EHOMO | Electron-donating ability |
| ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | Chemical reactivity and stability |
| Dipole Moment (μ) | Polarity and solubility |
| Mulliken Charges | Identification of reactive sites |
Synthesis and Reactivity of Chemical Derivatives and Analogues
α-Aminophosphonate Derivatives with Varied Amino Substituents
The Kabachnik-Fields and Pudovik reactions are primary methods for synthesizing α-aminophosphonates. arkat-usa.orgresearchgate.net These reactions, considered special cases of the Mannich reaction, allow for the introduction of a wide variety of substituents on the amino group. arkat-usa.org
The one-pot, three-component Kabachnik-Fields reaction involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602). nih.govresearchgate.net This method has been successfully employed to synthesize novel α-aminophosphonate derivatives, such as those containing a 2-oxoquinoline structure, by reacting an amine, an aldehyde, and diethyl phosphite. nih.gov The use of various catalysts, including Lewis and Brønsted acids, can facilitate this reaction. e-journals.in Microwave irradiation has also been shown to accelerate the process significantly, reducing reaction times from hours to minutes. e-journals.insciforum.net
The Pudovik reaction, which involves the addition of dialkyl phosphites to imines, is another key synthetic route. arkat-usa.orge-journals.in This method has been used to prepare a variety of N-substituted α-aminophosphonates. For instance, the reaction of imines with dialkyl phosphites in the presence of a catalyst like tetramethylguanidine can yield the corresponding α-aminophosphonate adducts. nih.gov
A range of α-aminophosphonate derivatives with varied amino substituents has been synthesized, including those with aryl, heterocyclic, and sterically demanding groups. arkat-usa.orgnih.govnih.govnih.gov For example, diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates have been synthesized and their crystal structures determined. nih.gov The synthesis of novel α-aminophosphonates containing benzimidazole, theophylline, and adenine (B156593) nucleobases has also been reported. rsc.org
Table 1: Examples of α-Aminophosphonate Derivatives with Varied Amino Substituents
| Derivative Name | Amine Component | Aldehyde/Ketone Component | Phosphite Component | Synthetic Method | Reference |
| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate | Phenylamine | 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Diethyl phosphite | Kabachnik-Fields | nih.gov |
| Diethyl [(4-bromoanilino)(4-ethynylphenyl)methyl]phosphonate | 4-Bromoaniline | 4-Ethynylbenzaldehyde | Diethyl phosphite | Not Specified | nih.gov |
| Diethyl ((4-chloro-2-methylanilino){4-[2-(trimethylsilyl)ethynyl]phenyl}methyl)phosphonate | 4-Chloro-2-methylaniline | 4-[2-(trimethylsilyl)ethynyl]benzaldehyde | Diethyl phosphite | Not Specified | nih.gov |
| Diethyl [(4-ethynylphenyl)(naphthalen-2-ylamino)methyl]phosphonate | Naphthalen-2-ylamine | 4-Ethynylbenzaldehyde | Diethyl phosphite | Not Specified | nih.gov |
| α-Aminophosphonates with benzimidazole, theophylline, and adenine | Various amines | Aldehydes with nucleobases | Diethyl phosphonate (B1237965) | Kabachnik-Fields | rsc.org |
Modification of the Phosphonate Ester Moiety
Modifications to the phosphonate ester moiety of α-aminophosphonates can lead to derivatives with altered properties and reactivity. These modifications often involve changing the alkyl or aryl groups attached to the phosphorus atom.
One approach to modifying the phosphonate ester is through the use of different dialkyl or diaryl phosphites in the Kabachnik-Fields or Pudovik reactions. nih.govresearchgate.net For example, diphenyl phosphite has been used in place of diethyl phosphite to generate α-aminophosphonates with phenyl ester groups. nih.gov The synthesis of mixed n-alkylphosphonate diesters can be achieved using phosphonylaminium salts, which allows for the introduction of different alkyl or aryl groups. mdpi.com
The hydrolysis of dialkyl or aryl phosphonate esters is a common transformation that yields the corresponding phosphonic acids. nih.gov This process is important for producing compounds with potential biological activity, as the phosphonic acid group can act as a bioisostere of a carboxylic acid.
Another modification involves the synthesis of phosphonamidates, where one of the ester groups is replaced by an amino acid moiety. researchgate.netmdpi.com This can be achieved by reacting a phosphonylating agent with an amino acid. mdpi.com
Table 2: Examples of Modified Phosphonate Esters
| Modification | Reagents | Resulting Moiety | Reference |
| Aryl Ester Synthesis | Diphenyl phosphite | Diphenyl phosphonate | nih.gov |
| Mixed Alkyl/Aryl Ester Synthesis | Phosphonylaminium salts, phenols | Mixed n-alkyl/aryl phosphonate | mdpi.com |
| Phosphonic Acid Formation | Hydrolysis of dialkyl/diaryl esters | Phosphonic acid | nih.gov |
| Phosphonamidate Synthesis | Phosphonylating agent, amino acid | Phosphonamidate | mdpi.com |
Heterocyclic Ring Incorporations and Fused Systems
The incorporation of heterocyclic rings into the α-aminophosphonate structure has been a significant area of research, leading to a diverse range of compounds. arkat-usa.orgresearchgate.net These heterocyclic systems can be attached at the nitrogen atom, the α-carbon, or fused to the main structure.
N-heterocyclic α-aminophosphonates are commonly synthesized via the Kabachnik-Fields and Pudovik reactions, where a heterocyclic amine is used as one of the starting components. arkat-usa.orgresearchgate.net This has been demonstrated with a variety of heterocycles, including five- and six-membered rings with one or more heteroatoms. arkat-usa.org For example, derivatives containing benzimidazole, imidazole, pyrazole (B372694), and triazole have been prepared. tandfonline.com
Another strategy for introducing heterocycles involves the N-alkylation of nitrogen heterocycles with an α-azido-α-aminophosphonate. tandfonline.com This method has been used to synthesize α-heterocyclic α-aminophosphonates by reacting diethyl 1-azido-1-(benzoylamino)methylphosphonate with various heterocyclic nucleophiles. tandfonline.com
Fused systems, where a heterocyclic ring is annulated to the aminophosphonate framework, have also been synthesized. For instance, isoindolin-1-one-3-phosphonates can be formed through an intramolecular cyclization following a Kabachnik-Fields reaction with 2-formylbenzoic acid. nih.gov
The synthesis of α-aminophosphonate derivatives containing a pyrazole moiety has been achieved through the Kabachnik-Fields reaction, and these compounds have been studied for their potential biological activities. nih.gov Similarly, α-aminophosphonates incorporating a quinazolinone moiety have been synthesized. nih.gov
Table 3: Examples of Heterocyclic Ring Incorporations
| Heterocycle | Synthetic Method | Point of Attachment | Reference |
| Benzimidazole, Imidazole, Pyrazole, Triazole | N-alkylation of α-azido-α-aminophosphonate | α-carbon | tandfonline.com |
| Isoindolin-1-one | Intramolecular cyclization post-Kabachnik-Fields | Fused system | nih.gov |
| Pyrazole | Kabachnik-Fields reaction | Varied | nih.gov |
| Quinazolinone | Kabachnik-Fields reaction | Amino group | nih.gov |
| 2-Oxoquinoline | Kabachnik-Fields reaction | α-carbon | nih.gov |
Borane (B79455) Adducts and their Chemical Properties
The synthesis and characterization of borane adducts of aminophosphonates have been explored, leading to new chemical entities with unique properties. acs.orgacs.org These adducts are typically formed by the reaction of an aminophosphonate with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH3·THF). acs.org
For example, the borane adduct of diethyl [(dimethylamino)methyl]phosphonate, (EtO)2P(O)CH2NMe2·BH3, has been synthesized directly by reacting the aminophosphonate with BH3·THF. acs.org Further reactions of these borane adducts can lead to a variety of derivatives.
The cyanoborane adduct of diethyl [(dimethylamino)methyl]phosphonate can be prepared and subsequently converted to other derivatives. acs.org For instance, reaction with triethyloxonium (B8711484) tetrafluoroborate (B81430) followed by base treatment can yield an imino ether, which can then be hydrolyzed to an ester. acs.org
The chemical properties of these borane adducts can differ from their parent aminophosphonates. For example, the stability of the base-boron interaction can vary depending on the substituents. acs.org The reactivity of these adducts allows for a range of chemical modifications, providing access to a diverse set of compounds.
Table 4: Examples of Borane Adducts and Derivatives
| Compound | Starting Material | Reagent | Reference |
| (EtO)2P(O)CH2NMe2·BH3 | Diethyl [(dimethylamino)methyl]phosphonate | BH3·THF | acs.org |
| Diethyl ((dimethylamino)methyl)phosphonate-cyanoborane adduct | Diethyl [(dimethylamino)methyl]phosphonate | Not specified | acs.org |
| (EtO)2P(O)CH2NMe2·BH2C(O)NHEt | Diethyl ((dimethylamino)methyl)phosphonate-cyanoborane adduct | Not specified | acs.org |
| (EtO)2P(O)CH2NMe2·BH2CO2Et | (EtO)2P(O)CH2NMe2·BH2C(O)NHEt | Et3OBF4, then base, then hydrolysis | acs.org |
Phosphorylated Formaldehyde (B43269) Derivatives and Related Compounds
Phosphorylated formaldehyde derivatives, such as acetals, are a class of compounds that have been studied for their synthetic utility. researchgate.netnih.govmdpi.com These compounds can serve as precursors for various other organophosphorus compounds.
The synthesis of dialkyl (diethoxymethyl)phosphonates can be achieved through the reaction of phosphorus trichloride (B1173362) derivatives with orthoformate esters. mdpi.com These acetals can undergo various transformations. For instance, halogenation with N-bromosuccinimide can lead to alkoxycarbonylphosphonates. mdpi.com
The reaction of diethyl hydroxymethylphosphonate with dihydropyran in the presence of phosphorus oxychloride yields diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, another example of a protected formaldehyde derivative. orgsyn.org
Aminomethylphosphinoyl compounds are also related to this class of derivatives. researchgate.netnih.gov The synthesis of α-aminophosphine oxides can be achieved through various methods, including the reaction of amines containing an acetal (B89532) group with paraformaldehyde and a >P(O)H reagent. nih.gov
The reaction of diamidophosphate (B1260613) (DAP) with formaldehyde and hydrogen cyanide can lead to the formation of phosphoro-aminonitriles, which are precursors to amino acids. researchgate.net
Structure-Reactivity Correlations in Modified Analogues
Understanding the relationship between the structure of α-aminophosphonate analogues and their reactivity is crucial for designing new compounds with desired properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of these compounds with their biological or chemical activities. nih.govnih.gov
For example, QSAR models have been developed to understand the anti-inflammatory activity of α-aminophosphonates. nih.gov These studies have revealed that factors such as molecular shape and the location of the highest occupied molecular orbital (HOMO) can influence the activity of the compounds. nih.gov
The steric and electronic properties of the substituents on the α-aminophosphonate scaffold play a significant role in their reactivity. nih.gov For instance, the presence of bulky or electron-withdrawing groups can affect the rate and outcome of reactions. In the lipase-catalyzed Kabachnik-Fields reaction, sterically bulky and electron-rich aldehydes and amines can lead to lower reaction yields. nih.gov
The conformation of the molecule also influences its properties. X-ray crystallography studies of diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates have shown that the conformation of the anilinobenzyl group is similar across a series of related compounds, with the P-C bond having a staggered conformation. nih.gov
The nature of the phosphonate ester group can also impact reactivity. The replacement of alkyl esters with aryl esters can affect the synthetic accessibility and subsequent transformations of the molecule. mdpi.com
Applications in Advanced Chemical Science and Technology Research Oriented
Utilization as Versatile Synthetic Intermediates
The unique combination of functional groups in α-aminophosphonates makes them valuable building blocks in organic synthesis. The phosphonate (B1237965) group can be readily transformed, while the amino group provides a handle for further functionalization, enabling the construction of complex molecular architectures.
For the HWE reaction to occur, a carbanion must be generated alpha to the phosphorus atom. In the case of diethyl [(methylamino)methyl]phosphonate, this would require activation of the methylene (B1212753) group. A more common strategy involves modifying the amino group to incorporate an electron-withdrawing acetyl group, which increases the acidity of the adjacent methylene protons. For instance, phosphonoacetamides, which are structurally related to N-acylated aminophosphonates, have been successfully employed in HWE reactions to synthesize (E)-α,β-unsaturated amides. mdpi.com
In a typical reaction sequence, an α-aminophosphonate is first acylated, for example with bromoacetyl bromide, and then subjected to a Michaelis-Arbuzov reaction to yield a phosphonoacetamide. This intermediate can then undergo an HWE reaction with various aldehydes. mdpi.com The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields and stereoselectivity. mdpi.com
Table 1: Horner-Wadsworth-Emmons Reaction of Phosphonoacetamide 7a with Various Aldehydes mdpi.com
| Entry | Aldehyde | Base/Solvent | Product | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Cs₂CO₃ / ACN | 3a | 72 | 93:07 |
| 2 | 4-Methoxybenzaldehyde | DBU, LiCl / THF | 3b | 88 | 98:02 |
| 3 | 4-Chlorobenzaldehyde | DBU, LiCl / THF | 3d | 85 | 98:02 |
Data derived from the synthesis of α,β-unsaturated amides incorporating a dimethyl phosphovalinate moiety, an analog system.
This methodology highlights the potential of α-aminophosphonate scaffolds as precursors for C-C bond formation, leading to valuable unsaturated amide products.
The α-aminophosphonate framework is a key component in the synthesis of more complex, often biologically active, molecules. Through multicomponent reactions, such as the Kabachnik-Fields reaction, diverse substituents can be introduced in a single step, providing rapid access to libraries of complex structures.
Research has demonstrated the synthesis of novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline moiety, a scaffold known for its pharmacological activities. mdpi.comnih.gov In these syntheses, a one-pot reaction between a 2-oxoquinoline-3-carbaldehyde, an aniline derivative, and diethyl phosphite (B83602) yields complex molecules with potential anticancer properties. mdpi.comnih.gov This approach showcases how the fundamental α-aminophosphonate structure can be embedded within larger, heterocyclic systems.
Table 2: Synthesis of Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate Derivatives mdpi.com
| Compound | Aryl Amine | Yield (%) |
|---|---|---|
| 4a | Aniline | 60.0 |
| 4f | 4-(Trifluoromethyl)aniline | 78.0 |
| 4o | 4-Bromoaniline | 55.4 |
The successful incorporation of the diethyl aminophosphonate group into these complex scaffolds underscores its utility as a versatile building block for creating molecules with significant structural and functional diversity. mdpi.com
Phosphorus-containing polymers are a class of materials known for unique properties such as flame retardancy, adhesion to metals, and biocompatibility. Phosphonates, including vinylphosphonates and phosphonate-containing acrylates, are frequently used as monomers in the synthesis of these polymers. kpi.ua
For example, diethyl vinyl phosphonate has been copolymerized with monomers like styrene and methyl methacrylate (B99206) to create polymers with enhanced flame retardant properties. The phosphorus atoms in the polymer chain are believed to promote the formation of an incombustible char during combustion, thus inhibiting the spread of flames. kpi.ua The incorporation of both phosphorus and nitrogen can lead to a synergistic effect, further enhancing flame retardancy, as seen in copolymers with acrylamide. kpi.ua While this compound itself is not a vinyl-functionalized monomer, its amino group provides a site for modification to introduce a polymerizable group (e.g., an acrylate or vinylbenzyl group), thus enabling its use as a building block for functional, phosphorus-containing polymers.
Ligand Design in Catalysis
The presence of both a Lewis basic amino group and a phosphoryl oxygen in this compound suggests its potential as a ligand in various catalytic systems. The nitrogen and oxygen atoms can act as donor sites to coordinate with metal centers or interact through hydrogen bonding in organocatalytic transformations.
Aminophosphonates are central to both organocatalytic syntheses and metal-catalyzed reactions. In organocatalysis, compounds like diethylamine have been shown to be effective catalysts for the three-component synthesis of other functionalized phosphonates, such as β-phosphonomalononitriles. rsc.org This highlights the role that amine-containing molecules can play in promoting complex organic transformations under mild, metal-free conditions.
In the realm of metal-catalyzed reactions, phosphonates are often studied as substrates. For instance, the decomposition of dimethyl methylphosphonate (DMMP), a simulant for nerve agents, has been extensively investigated on the surfaces of various metal oxides like CeO₂ and CuO. mdpi.commdpi.com These studies reveal that the interaction between the phosphonate group and the metal oxide surface is crucial for the catalytic cleavage of P-O-C and P-C bonds. mdpi.commdpi.comnih.gov The presence of multivalent metal ions, such as the Ce³⁺/Ce⁴⁺ redox couple, can provide lower-energy pathways for decomposition reactions. mdpi.commdpi.com This research into phosphonate-metal interactions provides a basis for understanding how a ligand like this compound might coordinate to and influence the reactivity of a metal catalyst.
The ability of a molecule to bind to metal ions is fundamental to its application in areas ranging from catalysis to materials science and environmental remediation. Aminomethylphosphonates are excellent chelating agents due to the presence of both the amino group and the phosphonate group, which contains hydroxyl or alkoxy functions linked to the phosphorus atom that can readily coordinate with a metal. orientjchem.org
The parent compound, aminomethylphosphonic acid (AMPA), and its derivatives are known to form stable complexes and coordination polymers with a wide array of metal ions. orientjchem.orgvu.nl The phosphonate group can act as a mono- or bidentate ligand, while the amino group provides an additional coordination site, allowing for the formation of stable five- or six-membered chelate rings. mdpi.com This chelation enhances the thermodynamic stability of the resulting metal complex. vu.nl
Studies have shown that aminomethylphosphonates readily form complexes with various divalent and trivalent metal ions. The resulting structures can range from discrete monomeric complexes to larger, polymeric clusters and metal-organic frameworks (MOFs). orientjchem.orgvu.nl
Table 3: Metals Known to Form Complexes with Aminomethylphosphonate Ligands vu.nl
| Metal Ion | Example Stoichiometry |
|---|---|
| Mg²⁺ | [Mg + AMPA - H]⁺ |
| Ca²⁺ | [Ca + AMPA - H]⁺ |
| Cu²⁺ | [Cu + 2(AMPA) - H]⁺ |
| Zn²⁺ | [Zn + AMPA - H]⁺ |
| Mn²⁺ | [Mn + AMPA - H]⁺ |
This strong chelating ability makes this compound a promising candidate for designing ligands for catalysts, metal extraction agents, or as organic linkers for the construction of novel coordination polymers. orientjchem.org
Contributions to Materials Science
The application of this compound and its derivatives in materials science is expanding, with significant contributions to surface chemistry, the development of functionalized surfaces, and the formation of novel materials.
Surface Chemistry and Adsorption Phenomena
The interaction of phosphonates with material surfaces is a key area of research. Studies on related compounds like dimethyl methylphosphonate (DMMP) provide insights into the adsorption behavior of these molecules. On zirconium oxide, for instance, DMMP has been shown to adsorb dissociatively at room temperature, indicating a chemical interaction with the surface. jh.edu The adsorption process can be a combination of physisorption and chemisorption, as seen in studies with impregnated activated carbon, where the presence of metal complexes significantly enhances the uptake of DMMP. nih.gov This dual-mode adsorption is crucial for understanding how these compounds interact with and modify surfaces.
The kinetics of adsorption and decomposition are also critical. For example, the study of DMMP on amorphous zirconium hydroxide (B78521) revealed that the decomposition kinetics can be complex, with surface species influencing the reaction pathways. nih.gov These fundamental studies on adsorption and surface reactions are vital for the rational design of materials with tailored surface properties.
Development of Functionalized Surfaces and Coatings (e.g., Corrosion Inhibition Mechanisms)
A significant application of this compound derivatives lies in the creation of functionalized surfaces, particularly for corrosion inhibition. Organic inhibitors, including phosphonates, function by adsorbing onto the metal-electrolyte interface, thereby hindering both anodic and cathodic corrosion reactions. mdpi.com This adsorption can be either physical or chemical in nature. mdpi.com
Phosphonates are known to form protective, sparingly soluble films on metal surfaces, a mechanism often enhanced by the presence of metal cations, leading to synergistic effects. uoc.gr For instance, research on various phosphonate derivatives has demonstrated their effectiveness as mixed-type corrosion inhibitors for steel in acidic environments. researchgate.netresearchgate.net The formation of a protective layer is a key aspect of their inhibitory action. uoc.gr The efficiency of these inhibitors is influenced by their chemical structure and concentration.
| Inhibitor System | Substrate | Environment | Inhibition Efficiency (%) |
| Diethyl (phenylamino) methyl) phosphonate derivatives | XC48 carbon steel | 1 mol L−1 HCl | Varies with derivative and concentration |
| Imino dimethyl phosphonic acid (IDMPA) and Zn2+ | Mild steel | Low chloride aqueous solution | Up to 99% |
| Metal/carboxy-diphosphonate blends | Carbon steel | Mildly acidic aqueous solutions (pH ~ 5) | Enhanced in the presence of metal cations |
This table presents data on the corrosion inhibition efficiency of various phosphonate-based systems.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these compounds act as mixed inhibitors, affecting both the anodic and cathodic processes of corrosion. researchgate.netsemanticscholar.org The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm model. researchgate.net
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govlakeheadu.ca Phosphonate-based MOFs are a significant subgroup known for their structural diversity and high thermal and chemical stability. d-nb.inforesearchgate.net The phosphonic acid group offers multiple binding modes and protonation states, contributing to the rich structural chemistry of these materials. d-nb.info
While direct research on this compound in MOF synthesis is not prevalent in the provided context, the broader class of phosphonate MOFs demonstrates significant potential. These materials are being explored for various applications, including as semiconductors and in the development of engineerable electrodes for supercapacitors. d-nb.inforesearchgate.net The ability to tune the properties of MOFs by modifying the organic linker makes phosphonates like this compound and its derivatives promising candidates for the design of new functional materials. nih.gov
Reference Standards and Simulants in Analytical Method Development
In the field of analytical chemistry, the availability of reliable reference standards and simulants is crucial for the development and validation of detection methods. This compound and similar organophosphorus compounds serve this important role, particularly in the context of monitoring for chemical warfare agents.
Due to their structural similarity to highly toxic nerve agents like sarin, less toxic organophosphonates are often used as simulants. mdpi.comnih.gov For example, dimethyl methylphosphonate (DMMP) is a widely used simulant for sarin in the development of sensors and analytical techniques. jh.edumdpi.comnih.gov Similarly, di-isopropyl methyl phosphonate (DIMP) is utilized as a simulant for both sarin and soman to test and calibrate sensitive detection instrumentation. mdpi.com
The development of analytical methods for these simulants, such as gas chromatography (GC) and ion mobility spectrometry (IMS), allows for the refinement of techniques that can then be applied to the detection of their more hazardous counterparts. mdpi.comcdc.gov For instance, analytical methods have been developed to detect low concentrations of DIMP in the air and in water samples. mdpi.comdtic.mil The use of these compounds as reference standards is essential for ensuring the accuracy and precision of such analytical measurements. cdc.gov
Emerging Trends and Future Directions in Diethyl Methylamino Methyl Phosphonate Research
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of phosphonates. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher productivity and automation.
Recent research has demonstrated the successful application of microwave-assisted continuous flow synthesis for N-alkyl-isoindolin-1-one-3-phosphonates, a related class of compounds. In these studies, a dual-pump continuous flow system is used where solutions of the reactants (e.g., 2-formylbenzoic acid, a primary amine, and diethyl phosphite) are mixed and then passed through a microwave reactor. Key parameters such as temperature, residence time (controlled by the flow rate), and reactant ratios are optimized to maximize yield and productivity. For instance, in the synthesis of diethyl (2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate, optimal conditions were found to be 60 °C with a residence time of 40 minutes, achieving a 91% yield. chemrxiv.org
The productivity of these flow systems often surpasses that of conventional batch methods. While a batch reaction might produce 1.0 g/h of a specific phosphonate (B1237965), the corresponding flow synthesis can yield up to 1.8 g/h. chemrxiv.org This integration of microwave irradiation and flow chemistry provides a scalable and efficient platform that could be readily adapted for the industrial production of diethyl [(methylamino)methyl]phosphonate, enabling real-time monitoring and control over the reaction process.
| Product Type | Method | Optimal Temperature | Residence/Reaction Time | Yield | Productivity (g/h) |
|---|---|---|---|---|---|
| N-Butyl-isoindolin-1-one-3-phosphonate | Continuous Flow | 60 °C | 30 min | Not specified | 2.3 |
| N-Butyl-isoindolin-1-one-3-phosphonate | Batch | 60 °C | 10 min | 92% | 1.8 |
| N-Benzyl-isoindolin-1-one-3-phosphonate | Continuous Flow | 60 °C | 40 min | 91% | 1.8 |
| N-Benzyl-isoindolin-1-one-3-phosphonate | Batch | 60 °C | 15 min | 88% | 1.0 |
Development of Sustainable and Biocatalytic Pathways
The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds. This involves the use of environmentally benign solvents (or solvent-free conditions), recyclable catalysts, and energy-efficient processes.
A significant advancement is the use of enzymes as catalysts. The biocatalytic preparation of α-aminophosphonates via the Kabachnik-Fields reaction has been successfully demonstrated using lipases, such as Candida antarctica lipase (B570770) B (CAL-B). rsc.org This enzymatic approach offers mild reaction conditions, high yields (up to 93%), and avoids the metal contamination often associated with traditional Lewis acid catalysts. rsc.orgresearchgate.net This is particularly valuable for the synthesis of compounds intended for pharmaceutical use. rsc.org
Another sustainable strategy involves the development of heterogeneous and reusable catalysts. L-cysteine functionalized magnetic nanoparticles (LCMNP) have been shown to be efficient, magnetically recoverable catalysts for the synthesis of α-aminophosphonate derivatives under mild conditions. nih.gov Furthermore, innovative methods are being explored that utilize fundamental raw materials, such as the direct construction of α-aminophosphonates from white phosphorus (P₄), amines, and alcohols using a copper catalyst and air as the oxidant. acs.org This approach avoids the need for hazardous reagents like PCl₃ and represents a more atom-economical pathway. acs.org
Advanced in silico Design of Novel Phosphonate Structures
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new phosphonate derivatives with targeted properties. In silico techniques allow researchers to predict the biological activity and pharmacokinetic profiles of molecules before undertaking their synthesis, saving significant time and resources.
Molecular docking is a key in silico method used to predict how a phosphonate molecule might bind to a biological target, such as an enzyme active site. mdpi.com For example, docking studies have been used to analyze the interactions of (aminomethyl)benzylphosphonates with acetylcholinesterase, providing insights into their potential as inhibitors for neurodegenerative diseases. researchgate.net
Beyond docking, researchers utilize computational tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Studies on novel diethyl pyridinyl phosphonate derivatives have incorporated in silico ADMET predictions to guide the design of compounds with favorable drug-like characteristics. mdpi.com Similarly, the in silico pharmacokinetic profile of maleimide-linked hydroxy phosphonates was investigated to identify promising lead compounds for development as anticancer agents. acs.org These computational approaches enable the pre-screening of virtual libraries of phosphonate structures, prioritizing the synthesis of candidates with the highest probability of success.
| In Silico Technique | Application in Phosphonate Research | Example Compound Class | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity and mode of action against biological targets (e.g., enzymes). | (Aminomethyl)benzylphosphonates | researchgate.net |
| ADMET Prediction | Evaluating drug-likeness, pharmacokinetic properties, and potential toxicity. | Diethyl pyridinyl phosphonate derivatives | mdpi.com |
| Pharmacokinetic Profile Analysis | Identifying lead compounds with promising profiles for further development. | Maleimide-linked hydroxy phosphonates | acs.org |
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is emerging as a powerful green chemistry tool. acs.orgresearchgate.net These reactions are often performed in the absence of a solvent, reducing waste and sometimes enabling access to products that are difficult to obtain through traditional solution-based methods. researchgate.net
The application of mechanochemistry to organophosphorus synthesis is a growing area. Research has shown the successful solvent-free synthesis of polymeric α-aminophosphonates by reacting diamines, terephthalic aldehyde, and diethylphosphonate in a ball mill. acs.org This demonstrates the feasibility of forming the core N-C-P bond of aminophosphonates using this technique. Other related mechanochemical syntheses include the preparation of phosphonium (B103445) salts from triphenylphosphine (B44618) and organic bromides and the formation of phosphonate-based metal-organic frameworks (MOFs). rsc.orgresearchgate.net
The advantages of mechanochemical synthesis—including reduced solvent use, short reaction times, and control over stoichiometry—make it a highly attractive future direction for the synthesis of this compound and its derivatives. acs.org This approach aligns perfectly with the goals of sustainable and efficient chemical manufacturing.
Exploration of New Reaction Classes and Transformative Processes
While the Kabachnik-Fields reaction remains a cornerstone of α-aminophosphonate synthesis, research is actively exploring new catalysts and transformative reactions to expand the synthetic toolbox. core.ac.ukorganic-chemistry.org The goal is to develop milder, more efficient, and more versatile protocols.
A wide array of catalysts has been investigated to improve the classic three-component condensation. These include metal catalysts like nickel chloride, niobium chloride, and magnesium perchlorate, as well as greener alternatives such as boric acid and recyclable dicationic ionic liquids under solvent-free conditions. core.ac.uk There is also a significant trend towards metal-free organocatalysis, employing chiral catalysts derived from natural products like quinine (B1679958) or thiourea (B124793) to achieve enantioselective synthesis of α-aminophosphonates. mdpi.com
Beyond modifying existing reactions, entirely new transformations are being developed. A notable example is the multicomponent reaction involving an imine, a dialkyl phosphite (B83602), and an aryne generated in situ to produce α-aminophosphonates without a transition-metal catalyst. mdpi.com Another innovative approach involves the radical bromination of vinylphosphonates to create versatile intermediates that can be converted into complex aminophosphonates through an allylic rearrangement mechanism. These novel processes open up pathways to previously inaccessible phosphonate structures and underscore the dynamic nature of synthetic organophosphorus chemistry.
Q & A
Q. Basic
- 31P NMR : A singlet in the δ 25–35 ppm range confirms the phosphonate group.
- 1H NMR : Methylamino protons (N–CH3) appear as a singlet at δ 2.5–3.5 ppm, while ethoxy groups show quartets at δ 1.2–1.4 ppm (CH3) and δ 4.0–4.2 ppm (CH2).
- 2D NMR (HSQC/HMBC) : Correlations between the methylamino group and phosphorus atom resolve connectivity ambiguities .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced
Use a full factorial design to test variables:
- Catalyst loading : 5–15 mol% diphenylphosphinic acid.
- Solvent polarity : Compare ethanol (polar) vs. acetonitrile (apolar).
- Temperature : 30–50°C.
Monitor progress via TLC and quantify yields using HPLC with a C18 column and UV detection at 254 nm . Contradictions in yield data may arise from competing side reactions (e.g., hydrolysis), requiring kinetic studies under inert atmospheres .
What analytical strategies resolve contradictions in NMR data for phosphonate derivatives?
Q. Advanced
- Regioisomer discrimination : For click-derived analogs, HMBC correlations between triazole C–H and phosphorus confirm 1,4-regioisomerism .
- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers. For example, restricted rotation in the methylamino group may split signals at low temperatures.
- Quantitative 31P NMR : Integrate peaks to assess purity and quantify byproducts .
What safety protocols are recommended when handling this compound?
Q. Basic
- Pre-synthesis : Conduct hazard analyses using resources like Prudent Practices in the Laboratory (Chapter 4) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Emergency protocols : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Skin exposure requires immediate rinsing with water for 15 minutes .
How does protonation state affect the environmental mobility of this compound?
Q. Advanced
- pKa estimation : Computational tools (e.g., SPARC) predict a pKa of ~5.6, indicating partial protonation at environmental pH (5–9).
- Soil adsorption : The protonated form exhibits higher adsorption (estimated Koc = 9.7) due to ionic interactions with clay/organic matter. Mobility studies should use ion-exchange chromatography to separate charged species .
What mechanistic insights guide the enantioselective synthesis of α-aminophosphonates?
Q. Advanced
- Catalytic asymmetric hydrogenation : Palladium with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) in α-iminophosphonate precursors. Substrate electronics (e.g., electron-withdrawing groups on the aryl ring) enhance stereoselectivity .
- Kinetic resolution : Competing pathways (e.g., Curtin–Hammett control) may explain regioselectivity in click chemistry syntheses .
How should researchers address discrepancies in biological activity data for phosphonate derivatives?
Q. Advanced
- Batch variability : Characterize impurities via LC-MS (e.g., residual azide or alkyne intermediates in click-derived products) .
- Dose-response modeling : Use Hill equation fits to compare IC50 values across studies. Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions .
What computational methods predict the reactivity of this compound in nucleophilic environments?
Q. Advanced
- DFT calculations : Optimize transition states for hydrolysis or phosphorylation reactions at the B3LYP/6-31G(d) level.
- Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model reaction kinetics .
How can environmental persistence of this compound be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
